molecular formula C18H21N3O4 B13848665 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate

Cat. No.: B13848665
M. Wt: 343.4 g/mol
InChI Key: GRVRCNKMPQAAIY-UHFFFAOYSA-N
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Description

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.38 g/mol. This compound is a useful chemical reagent and is often used as a building block in various chemical syntheses.

Preparation Methods

The synthesis of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate typically involves multiple steps. One common synthetic route includes the reaction of 4-(benzyloxy)piperidine with pyrimidine derivatives under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and interactions.

    Medicine: This compound may be explored for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(benzyloxy)piperidin-1-yl)pyrimidin-5-yl Methyl Carbonate can be compared with other similar compounds such as:

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.

    This compound: This compound is unique due to its specific structure and the presence of the benzyloxy group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

methyl [2-(4-phenylmethoxypiperidin-1-yl)pyrimidin-5-yl] carbonate

InChI

InChI=1S/C18H21N3O4/c1-23-18(22)25-16-11-19-17(20-12-16)21-9-7-15(8-10-21)24-13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3

InChI Key

GRVRCNKMPQAAIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CN=C(N=C1)N2CCC(CC2)OCC3=CC=CC=C3

Origin of Product

United States

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